molecular formula C7H15N3O2S B1492543 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide CAS No. 2092224-24-1

2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide

Cat. No.: B1492543
CAS No.: 2092224-24-1
M. Wt: 205.28 g/mol
InChI Key: FCXSBWDSQSVYFF-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide is a useful research compound. Its molecular formula is C7H15N3O2S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, potentially acting as a modulator of these processes. The nature of these interactions often involves the formation of transient complexes that can alter the activity of the enzymes, either enhancing or inhibiting their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can promote or inhibit cell proliferation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These interactions are crucial for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, which are essential for understanding its overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering the metabolic flux and levels of specific metabolites . For instance, it may influence the glycolytic pathway by modulating the activity of glycolytic enzymes, thereby affecting the overall energy production within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall bioavailability and efficacy in various biological contexts .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization provides insights into its specific roles in cellular processes .

Properties

IUPAC Name

2-(1,1-dioxo-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2,5]thiadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c8-3-5-9-6-7-2-1-4-10(7)13(9,11)12/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXSBWDSQSVYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(S(=O)(=O)N2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide
Reactant of Route 2
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide
Reactant of Route 3
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide
Reactant of Route 4
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide
Reactant of Route 6
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.